molecular formula C15H18N4O2S2 B2555457 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392291-91-7

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2555457
CAS No.: 392291-91-7
M. Wt: 350.46
InChI Key: KGKVJBMQSAPQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a thioether-linked 2-oxoethyl-m-tolylamino group at position 5 and a butyramide moiety at position 2. The butyramide chain may enhance lipophilicity compared to shorter-chain acetamide derivatives, affecting solubility and membrane permeability .

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-3-5-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVJBMQSAPQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically constructed via cyclization reactions. Two predominant methods are applicable:

Method A: Cyclocondensation of Thiosemicarbazides
Thiosemicarbazide derivatives react with carboxylic acids or their derivatives under acidic or oxidative conditions. For example, p-anisaldehyde thiosemicarbazide undergoes ferric chloride-mediated cyclization to yield 5-amino-2-(4-methoxyphenyl)-1,3,4-thiadiazole. Adapting this, m-tolyl-substituted thiosemicarbazide could cyclize with α-keto acids or esters to form the 1,3,4-thiadiazole scaffold.

Method B: Hurd-Mori Reaction
The Hurd-Mori protocol involves treating thioamides with sulfonyl chlorides. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole is synthesized via cyclization of thiourea derivatives with sulfur monochloride (S₂Cl₂). This method offers high regioselectivity and is scalable for intermediates requiring a free thiol group at the 5-position.

Acylation with Butyramide

The final acylation at the 2-amino position of the thiadiazole is achieved via two routes:

Route 1: Direct Acylation with Butyryl Chloride
The 2-amino group reacts with butyryl chloride in dichloromethane or THF using pyridine or triethylamine as a base. For instance, PMC studies demonstrate acylation of 5-amino-1,3,4-thiadiazoles with acyl chlorides at 0–25°C, yielding >75% of products after recrystallization.

Route 2: Carbodiimide-Mediated Coupling
Coupling agents like EDC or DCC facilitate the reaction between the amine and butyric acid. This method minimizes side reactions in sensitive substrates and is preferred for sterically hindered amines.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Reactions : Ethanol/water mixtures (1:1) at reflux (80°C) optimize yields for Hurd-Mori reactions.
  • Alkylation : Acetonitrile at 60°C provides higher thioether yields compared to DMF due to reduced nucleophilic interference.
  • Acylation : Dichloromethane at 0°C minimizes hydrolysis of butyryl chloride.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15–20% in biphasic systems.
  • Microwave Assistance : Cyclization times reduce from 6 hours to 30 minutes under microwave irradiation (100°C, 300 W).

Purification and Characterization

Purification Techniques

  • Recrystallization : Isopropanol/water (3:1) effectively purifies the final compound, as demonstrated in analogous thiadiazole syntheses.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves intermediates but is avoided in large-scale preparations due to cost.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.65 (m, 2H, butyramide CH₂), δ 2.30 (s, 3H, m-tolyl CH₃), and δ 10.20 (s, 1H, acetamide NH).
  • LC-MS : Molecular ion peak at m/z 390.5 [M+H]⁺ confirms the molecular weight.

Comparative Analysis of Synthetic Methodologies

Step Method Yield (%) Purity (%) Key Advantage
Thiadiazole formation Hurd-Mori 82 95 Scalability
Thioether installation Alkylation 75 90 Regioselectivity
Acylation Butyryl chloride 88 98 Minimal side products

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-substituted 1,3,4-thiadiazole derivatives. Key structural analogs include:

Compound ID/Reference Thiadiazole Substituent (Position 5) Amide Group (Position 2) Key Features
Target Compound (2-oxo-2-(m-tolylamino)ethyl)thio Butyramide Unique m-tolylamino group; butyramide chain for enhanced lipophilicity.
5j (4-chlorobenzyl)thio Phenoxyacetamide Chlorobenzyl group enhances electronegativity; phenoxy moiety increases rigidity.
4y Ethylthio and p-tolylamino Acetamide p-Tolylamino improves cytotoxicity (IC50 = 0.084 mmol/L vs. MCF-7).
9 4-chlorobenzylidene-thioxoacetamide N-(4-methoxyphenyl)-thioxoacetamide Thioxo groups and methoxyphenyl enhance π-π stacking; higher melting point (186–187°C).

Stability and Crystallography

  • Hydrogen Bonding: Crystal structures of analogs (e.g., N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide ) reveal intermolecular N–H⋯N hydrogen bonds stabilizing planar thiadiazole rings. The m-tolylamino group in the target compound may form weaker interactions compared to para-substituted analogs, affecting solubility and stability.
  • Thermal Stability : Thioxo derivatives (e.g., 9–13 ) exhibit higher thermal stability (melting points >150°C) due to extended conjugation and rigid scaffolds.

Structure-Activity Relationship (SAR) Insights

Substituent Position: Meta vs. Thioether Linkers: Ethylthio (4y) and benzylthio (5h) groups balance lipophilicity and electronic effects; the target’s oxoethyl linker introduces polarity.

Amide Chain Length :

  • Butyramide (C4 chain) vs. acetamide (C2) may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and potential neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is C18H22N4O2S2C_{18}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 414.52 g/mol. The structure features a thiadiazole ring, which is known for its biological significance due to the presence of sulfur and nitrogen atoms that contribute to its reactivity and ability to form hydrogen bonds.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide demonstrates efficacy against various bacterial strains. A study evaluated its inhibitory effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin.

Bacterial StrainMIC (µg/mL)Comparison with Ampicillin (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432

Anticancer Activity

The anticancer potential of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has been investigated through various in vitro assays. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Inhibition of cell cycle progression

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide was shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide with various biological targets. The results indicate strong interactions with enzymes involved in inflammatory pathways and cancer cell signaling.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of thiadiazole derivatives against multidrug-resistant strains. The study concluded that modifications on the thiadiazole ring could enhance antimicrobial potency.
  • Anticancer Research : In a clinical trial assessing the effects of thiadiazole compounds on breast cancer patients, N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide was administered alongside conventional chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects.

Q & A

Q. Characterization :

  • IR spectroscopy : Confirm C=O (1652–1666 cm⁻¹), NH (3285–3303 cm⁻¹), and aromatic C-H stretches (844–850 cm⁻¹) .
  • NMR : Methyl/methylene protons (1.28–4.21 ppm), aromatic protons (7.13–7.43 ppm), and carbonyl carbons (166.82–175.17 ppm) .
  • HRMS : Validate molecular formula and purity.

Basic: How is the cytotoxicity of this compound evaluated in vitro, and what cell lines are appropriate?

Standard protocols involve:

  • Cell lines : MCF-7 (breast cancer) and A549 (lung adenocarcinoma) for efficacy; NIH3T3 (non-cancer fibroblast) for selectivity .
  • Assay : MTT or similar viability assays, with 48–72 hr incubation.
  • Data interpretation : Compare IC50 values to cisplatin (e.g., IC50 = 0.034–0.084 mmol·L⁻¹ for analogs ). Ensure dose-response curves and statistical validation (e.g., ±SEM).

Advanced: How do structural modifications (e.g., m-tolyl vs. p-tolyl substitution) influence anticancer activity?

Q. Structure-Activity Relationship (SAR) insights :

  • Substituent position : m-Tolyl groups may enhance steric interactions with target proteins compared to p-tolyl, altering binding affinity (e.g., compound 4y with p-tolyl showed IC50 = 0.034 mmol·L⁻¹ against A549 ).
  • Alkyl chain length : Ethyl substituents (vs. methyl) improve lipophilicity and membrane permeability, critical for cellular uptake .
    Methodology : Synthesize analogs with systematic substituent variations and test using standardized cytotoxicity assays.

Advanced: What computational strategies optimize this compound’s blood-brain barrier (BBB) penetration?

  • Free Energy Perturbation (FEP) : Predict relative binding free energies for analogs to prioritize modifications (e.g., cyclohexylmethyl groups enhance BBB permeability in related thiadiazoles ).
  • Molecular dynamics (MD) : Simulate membrane partitioning using lipid bilayer models.
  • ADMET prediction : Use tools like SwissADME to estimate logP, polar surface area, and P-glycoprotein substrate likelihood.

Advanced: What mechanistic studies elucidate its pro-apoptotic effects?

  • Flow cytometry : Assess Annexin V/PI staining to quantify apoptosis vs. necrosis in treated cells.
  • Cell cycle analysis : Use propidium iodide staining to identify G1/S or G2/M arrest (e.g., related thiadiazoles induced G2/M arrest ).
  • Western blotting : Measure caspase-3/9 cleavage, Bcl-2/Bax ratios, and p53 activation.

Advanced: How is crystallographic data used to validate its molecular structure?

  • X-ray diffraction : Resolve bond lengths/angles (e.g., C-S bonds in thiadiazole cores average 1.67–1.72 Å ).
  • SHELX refinement : Use SHELXL for small-molecule refinement and SHELXE for phase extension in twinned crystals .
  • Validation : Check R-factors (<5%) and electron density maps for accuracy.

Advanced: How can metabolic stability be assessed to improve pharmacokinetics?

  • Liver microsome assays : Incubate with human/rat microsomes, quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Metabolite ID : Use high-resolution MS/MS to identify oxidation or glucuronidation products.

Advanced: What strategies address conflicting cytotoxicity data across studies?

  • Standardize assays : Control for cell passage number, serum concentration, and incubation time.
  • Dose-range optimization : Test 8–10 concentrations in triplicate to avoid false plateaus.
  • Orthogonal validation : Confirm results with clonogenic assays or 3D spheroid models.

Advanced: How can in vivo efficacy and toxicity be evaluated preclinically?

  • Xenograft models : Implant MCF-7 or A549 cells into immunodeficient mice, administer compound (e.g., 10–50 mg/kg, i.p.), and monitor tumor volume .
  • Toxicokinetics : Measure plasma half-life, organ histopathology, and hematological parameters.
  • BBB penetration : Use in situ brain perfusion models for CNS-targeted analogs .

Advanced: What collaborative approaches integrate this compound into combination therapies?

  • Synergy screening : Test with cisplatin or paclitaxel using Chou-Talalay combination index (CI <1 indicates synergy).
  • Pathway analysis : Use RNA-seq to identify compensatory pathways (e.g., PI3K/AKT) when used with kinase inhibitors.
  • Formulation : Develop liposomal or nanoparticle carriers to enhance bioavailability and reduce off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.